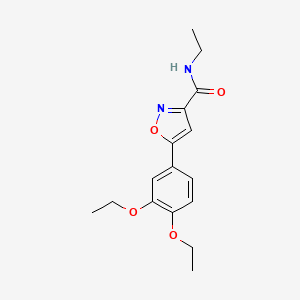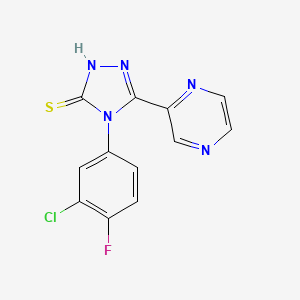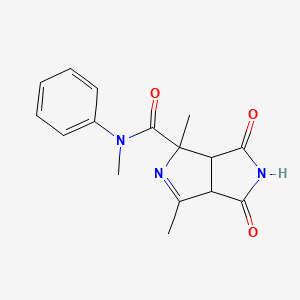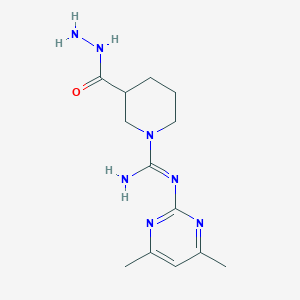![molecular formula C14H12BrN7S B11048737 6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048737.png)
6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound. It features a unique combination of pyrazole, pyridine, triazole, and thiadiazole rings, making it a molecule of interest in various fields of scientific research. The presence of multiple heteroatoms and functional groups in its structure imparts significant chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazole and thiadiazole rings. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis would be a critical factor in its industrial application.
化学反应分析
Types of Reactions
6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazole derivatives.
科学研究应用
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes due to its unique structure.
Medicine: Possible development as a therapeutic agent, given its potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The presence of multiple heteroatoms and functional groups suggests that it could interact with enzymes, receptors, or other proteins, potentially modulating their activity.
相似化合物的比较
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1,3,4-thiadiazole derivatives
Uniqueness
What sets 6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of heterocyclic rings, which imparts a distinct set of chemical and biological properties
属性
分子式 |
C14H12BrN7S |
|---|---|
分子量 |
390.26 g/mol |
IUPAC 名称 |
6-(4-bromo-5-propan-2-yl-1H-pyrazol-3-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H12BrN7S/c1-7(2)10-9(15)11(18-17-10)13-21-22-12(19-20-14(22)23-13)8-4-3-5-16-6-8/h3-7H,1-2H3,(H,17,18) |
InChI 键 |
ARTSPLWWJMOJBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4-Diamino-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11048667.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide](/img/structure/B11048668.png)
![4-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11048675.png)
![6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048681.png)

![5-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11048692.png)

![(4Z)-3-benzyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11048709.png)
![2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11048716.png)

![2-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-1-(4-fluorophenyl)guanidine](/img/structure/B11048732.png)
